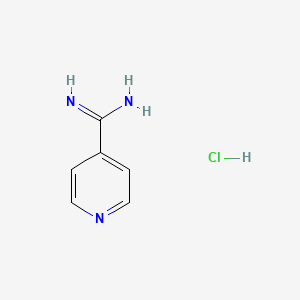
Chlorhydrate d'isonicotinimidamide
Vue d'ensemble
Description
Isonicotinimidamide hydrochloride, also known as INH, is an organic compound with the formula C6H7N3HCl. It is a white, crystalline solid that is soluble in water and ethanol. INH is used in a variety of scientific and medical applications, including as a reagent in organic synthesis, as a drug in the treatment of tuberculosis, and as a fluorescent dye for imaging and diagnostics.
Applications De Recherche Scientifique
Synthèse de dérivés de pyrimidine
Le chlorhydrate d'isonicotinimidamide est utilisé dans la synthèse de nouveaux dérivés de pyrimidine, qui sont importants dans le développement de nouveaux agents antimicrobiens. Ces composés sont synthétisés par un processus impliquant une addition de Michael suivie d'une cycloaddition, à partir de chalcones correspondantes et de this compound en présence de carbonate de potassium . Les pyrimidines résultantes ont montré une activité antimicrobienne significative contre diverses souches bactériennes et fongiques, soulignant leur potentiel en tant qu'agents thérapeutiques.
Applications en chimie verte
Le composé joue un rôle en chimie verte, en particulier dans la synthèse d'hétérocycles biologiquement actifs d'importance médicinale. Il fait partie de méthodes de synthèse durables qui sont respectueuses de l'environnement, telles que la synthèse assistée par micro-ondes et la synthèse sans solvant . Ces méthodes sont cruciales pour le développement de produits pharmaceutiques et soulignent l'importance du this compound dans les processus chimiques écologiques.
Recherche sur les médicaments anticancéreux
Dans le domaine de la recherche sur les médicaments anticancéreux, le this compound est précieux en raison de son rôle dans la synthèse de composés hétérocycliques. Ces hétérocycles sont courants dans les produits naturels biologiquement actifs et les composés synthétiques utilisés dans le traitement du cancer. L'implication du composé dans la synthèse de ces molécules souligne son importance dans la lutte continue contre le cancer .
Analyse d'échantillons biologiques
Le composé est également utilisé dans l'analyse d'échantillons biologiques, en particulier dans l'identification et la quantification de biomarqueurs de maladies. Son rôle dans l'électrophorèse capillaire permet l'élucidation d'agents anticancéreux et de biomarqueurs du cancer dans les fluides corporels, contribuant à la détection précoce et au traitement du cancer .
Safety and Hazards
Mécanisme D'action
Target of Action
Isonicotinimidamide hydrochloride is a derivative of isoniazid . Isoniazid is an antibiotic used to treat mycobacterial infections, most commonly used in combination with other antimycobacterial agents for the treatment of active or latent tuberculosis . It is a bactericidal agent active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .
Mode of Action
Isoniazid, and by extension, isonicotinimidamide hydrochloride, is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Biochemical Pathways
Given its similarity to isoniazid, it can be inferred that it may also affect the mycolic acid synthesis in mycobacteria, leading to the inhibition of cell wall synthesis and resulting in bacterial cell death .
Pharmacokinetics
Isoniazid, a related compound, is well absorbed orally, widely distributed in body tissues and fluids, metabolized in the liver primarily by acetylation, and excreted in the urine . The bioavailability of isonicotinimidamide hydrochloride may be influenced by similar factors.
Result of Action
This interference leads to inhibition of bacterial growth and cell death .
Analyse Biochimique
Biochemical Properties
Isonicotinimidamide hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of amidines and iminoethers through the Pinner reaction . This compound interacts with enzymes such as sodium methoxide and ethyl acetoacetate, facilitating the formation of complex organic molecules . These interactions are crucial for various synthetic pathways in organic chemistry.
Cellular Effects
Isonicotinimidamide hydrochloride has notable effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the polarization of axon terminals in cortical pyramidal neurons, thereby modulating synaptic efficacy . This compound’s impact on cellular metabolism and gene expression makes it a valuable tool in studying cellular functions and responses.
Molecular Mechanism
At the molecular level, isonicotinimidamide hydrochloride exerts its effects through binding interactions with biomolecules. It participates in enzyme inhibition or activation, leading to changes in gene expression. The compound’s ability to form iminoether hydrochlorides through the Pinner reaction is a key aspect of its molecular mechanism . These interactions are essential for understanding its role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isonicotinimidamide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the temporal distance between stimulus and outcome can moderate treatment effects, highlighting the importance of timing in experimental setups . Understanding these temporal effects is crucial for designing effective experiments.
Dosage Effects in Animal Models
The effects of isonicotinimidamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, studies on nimodipine, a related compound, have shown that dosage and timing are critical factors in determining its efficacy and safety . These findings underscore the importance of careful dosage management in research involving isonicotinimidamide hydrochloride.
Metabolic Pathways
Isonicotinimidamide hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role in the synthesis of amidines and iminoethers is a key aspect of its metabolic activity . Understanding these pathways is essential for elucidating the compound’s biochemical functions.
Transport and Distribution
Within cells and tissues, isonicotinimidamide hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function . The study of these transport mechanisms is crucial for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of isonicotinimidamide hydrochloride plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action.
Propriétés
IUPAC Name |
pyridine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONKMFGAXKCLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-27-3, 42518-06-9 | |
| Record name | 6345-27-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [amino(pyridin-4-yl)methylidene]azanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridine-4-amidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
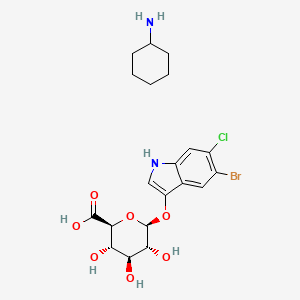
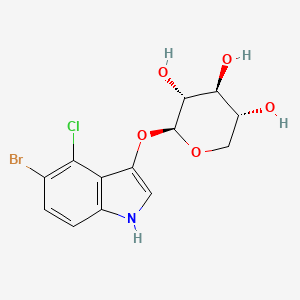
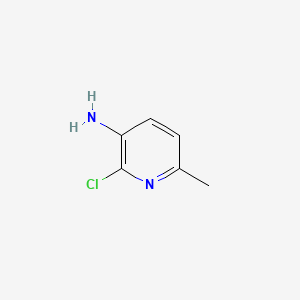
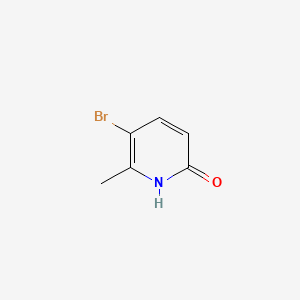


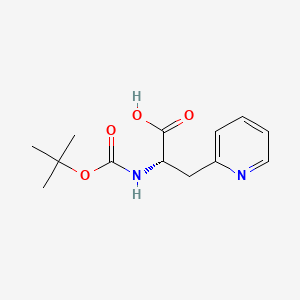

![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)
![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)




